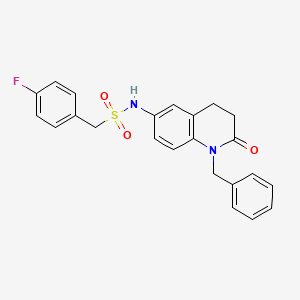

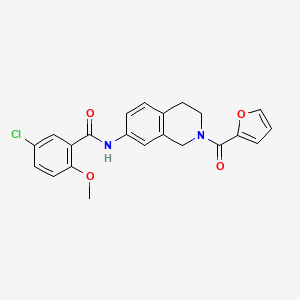

![molecular formula C21H14ClFN6O2 B2671747 4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1190000-97-5](/img/structure/B2671747.png)

4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Tyrosinase Inhibition

Background: Tyrosinase (TYR) is an enzyme involved in melanin production across various organisms. Overproduction of melanin can lead to skin pigmentation disorders and may be associated with neurodegenerative processes in conditions like Parkinson’s disease.

Applications: The compound has been investigated for its ability to inhibit tyrosinase. Researchers have found that incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes enhances inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). This structural feature makes it a potential candidate for pharmaceutical and cosmetic applications .

Anti-Inflammatory and Analgesic Properties

Background: Indole derivatives have shown promise in various biological contexts. Among them, your compound exhibits interesting properties.

Applications: Two specific derivatives—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43)—demonstrated anti-inflammatory and analgesic activities. Their ulcerogenic index was comparable to indomethacin and celecoxib .

Neuroprotective and Anti-Inflammatory Properties

Background: Triazole-pyrimidine hybrid compounds have attracted attention due to their potential pharmacological effects.

Applications: Molecular results indicate that triazole-pyrimidine hybrids, including your compound, exhibit promising neuroprotective and anti-inflammatory properties .

Future Directions

properties

IUPAC Name |

5-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-17(23)16(22)8-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETFISMXYSRQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)

![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)